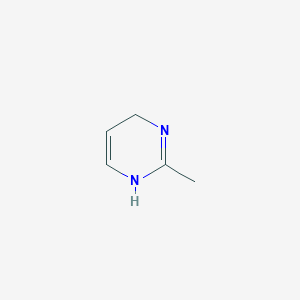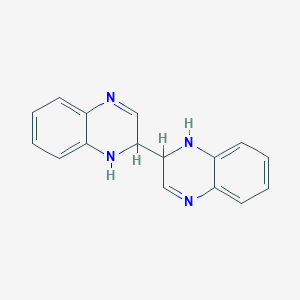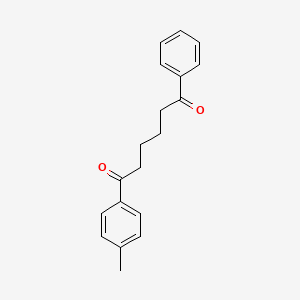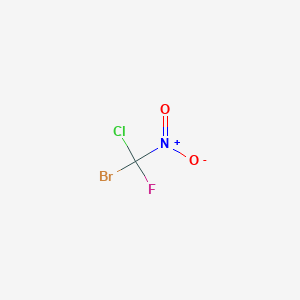
Bromo(chloro)fluoro(nitro)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo(chloro)fluoro(nitro)methane is a complex organohalogen compound that contains bromine, chlorine, fluorine, and a nitro group attached to a methane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bromo(chloro)fluoro(nitro)methane can be achieved through several methods:
Halogen Exchange Reactions: Starting from a dihalomethane, halogen exchange reactions can be employed to introduce the desired halogen atoms.
Reductive Debromination: Dibromofluoromethane can be subjected to reductive debromination using organotin hydrides to yield bromofluoromethane, which can then be further functionalized.
Hunsdiecker Reaction: Salts of fluoroacetic acid can undergo a Hunsdiecker-type reaction to introduce the fluorine atom.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized nature and limited commercial demand. similar compounds are often produced using large-scale halogen exchange reactions and catalytic processes.
Analyse Chemischer Reaktionen
Types of Reactions
Bromo(chloro)fluoro(nitro)methane can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The nitro group can be reduced to an amine or oxidized to other nitrogen-containing functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions or amines can be used to replace halogen atoms.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed to oxidize the nitro group.
Major Products
Substitution: Products include various substituted methanes depending on the nucleophile used.
Reduction: Aminomethane derivatives.
Oxidation: Nitroso or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of bromo(chloro)fluoro(nitro)methane involves several pathways:
Radical Chain Mechanism: The compound can undergo radical chain reactions, particularly in the presence of light or heat, leading to the formation of reactive intermediates.
Nucleophilic Substitution: The halogen atoms can be displaced by nucleophiles, leading to the formation of new compounds with different functional groups.
Electrophilic Addition: The nitro group can participate in electrophilic addition reactions, particularly in the presence of strong acids or bases.
Vergleich Mit ähnlichen Verbindungen
Bromo(chloro)fluoro(nitro)methane can be compared with other similar compounds:
Bromochlorofluoromethane: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
Bromochlorofluoroiodomethane: Contains an additional iodine atom, making it a more complex and potentially more reactive compound.
Bromofluoromethane: Contains only bromine and fluorine, making it simpler and less versatile in terms of chemical reactivity.
List of Similar Compounds
- Bromochlorofluoromethane
- Bromochlorofluoroiodomethane
- Bromofluoromethane
- Chlorofluoromethane
Eigenschaften
CAS-Nummer |
105804-65-7 |
|---|---|
Molekularformel |
CBrClFNO2 |
Molekulargewicht |
192.37 g/mol |
IUPAC-Name |
bromo-chloro-fluoro-nitromethane |
InChI |
InChI=1S/CBrClFNO2/c2-1(3,4)5(6)7 |
InChI-Schlüssel |
WQDRLUVASXPEDO-UHFFFAOYSA-N |
Kanonische SMILES |
C([N+](=O)[O-])(F)(Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(oxan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14340012.png)
![Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane](/img/structure/B14340019.png)
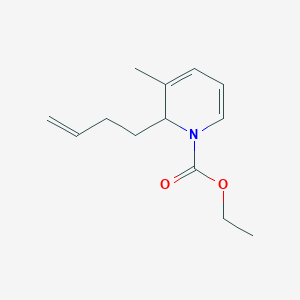

![1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-nitrobenzene](/img/structure/B14340042.png)
![2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14340054.png)
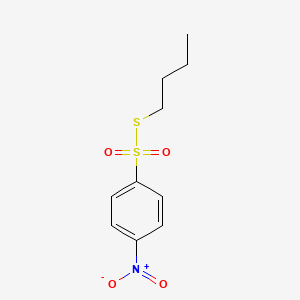
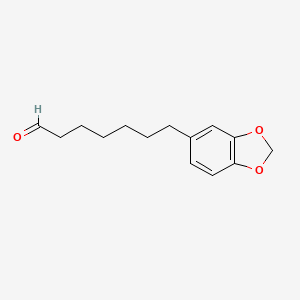
![Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate](/img/structure/B14340065.png)
![1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione](/img/structure/B14340066.png)
